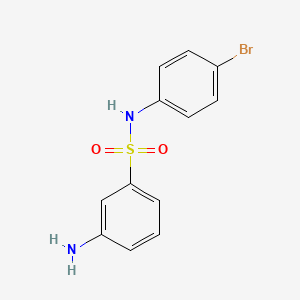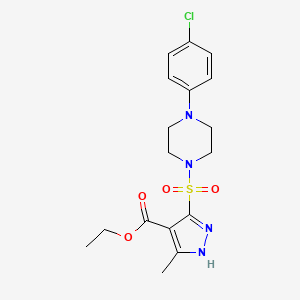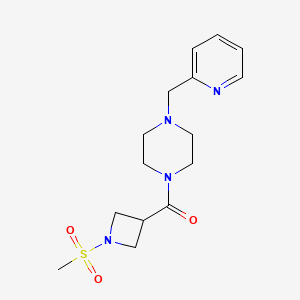
3-(3-fluorobenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-fluorobenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone is a chemical compound that has been studied extensively in scientific research. This compound has shown potential for various applications in the field of medicine and drug discovery. In
作用機序
The mechanism of action of 3-(3-fluorobenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone is not fully understood. However, it has been shown to modulate the activity of various enzymes and receptors in the body, including acetylcholinesterase, monoamine oxidase, and the NMDA receptor. This modulation can lead to various therapeutic effects, including anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the activity of acetylcholinesterase, which can lead to enhanced cognitive function. It has also been shown to inhibit the activity of monoamine oxidase, which can lead to anti-inflammatory and neuroprotective effects. Additionally, this compound has been shown to modulate the activity of the NMDA receptor, which can lead to neuroprotective effects.
実験室実験の利点と制限
One advantage of using 3-(3-fluorobenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone in lab experiments is its potential as a therapeutic agent for various diseases. This compound has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 3-(3-fluorobenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone. One direction is to further investigate its potential as a therapeutic agent for various diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another direction is to investigate its mechanism of action in more detail. This can lead to a better understanding of how this compound can be used to treat various diseases. Additionally, further research is needed to investigate its potential as an anti-inflammatory agent and its ability to enhance cognitive function.
合成法
The synthesis of 3-(3-fluorobenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone involves the reaction of 3-fluorobenzyl bromide with 2-(1-pyrrolidinyl) acetamide in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with methoxymethyl chloride to yield the final product.
科学的研究の応用
3-(3-fluorobenzyl)-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been studied for its potential as a therapeutic agent for various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential as an anti-inflammatory agent and for its ability to enhance cognitive function.
特性
IUPAC Name |
3-[(3-fluorophenyl)methyl]-6-(methoxymethyl)-2-pyrrolidin-1-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-23-12-15-10-16(22)21(11-13-5-4-6-14(18)9-13)17(19-15)20-7-2-3-8-20/h4-6,9-10H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDRAXMVSZBBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N(C(=N1)N2CCCC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2783044.png)


![(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B2783050.png)
![2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide](/img/structure/B2783053.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2783054.png)
![7-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2783055.png)
![2-amino-4-(3-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2783056.png)

![1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2783058.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2783059.png)
